1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
Overview
Description
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, also known as HQID, is an organic compound derived from indene and quinoline. It is an important intermediate used in the synthesis of various pharmaceuticals and agrochemicals. HQID is a versatile compound with a wide range of applications in the chemical and pharmaceutical industries.
Scientific Research Applications
Dyeing Process
Disperse Yellow 54 is widely used in the dyeing process, particularly for synthetic fibers such as polyester, polyamide, acrylic, and acetate . It can be used in both high-temperature and boiling temperature methods. In the field of coloring yellow hues on PES fibers under boiling temperature conditions, Disperse Yellow 54 has become established in the industry for self-shade and combination-shade dyeing .
Textile Industry
In the textile industry, Disperse Yellow 54 is used to produce bright reddish-yellow dyeings with a high level of lightfastness . Despite its relatively low tinctorial strength, it is suitable for all depths of shade in both dyeing at the boil and high-temperature dyeing .
Biological Experiments
Disperse Yellow 54 is a multifunctional dye that serves as an important tool in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Chemical Kinetics & Catalysis
Disperse Yellow 54 is used in the field of chemical kinetics and catalysis . It influences the physical properties of dyestuffs without chemical reactions, such as by treating with solvents, grinding or grinding assistants, and coating of pigments or dyes .
Manufacture of Dye Intermediates
Disperse Yellow 54 is used in the manufacture of dye intermediates . It plays a crucial role in the production of other dyes and pigments .
Thermophysical Property Datafile
Disperse Yellow 54 is used in the creation of thermophysical property datafiles for process simulators . These datafiles are essential for understanding the behavior of the compound under different conditions .
Mechanism of Action
Target of Action
Disperse Yellow 54, also known as SOLVENT YELLOW 114 or 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, is a multifunctional dye . It is primarily used in biological experiments as a tool to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Mode of Action
It is known that the dye interacts with its targets (cell structures and biomolecules) to enable researchers to observe and analyze various biological phenomena .
Biochemical Pathways
The dye’s ability to track biomolecules and evaluate cell functions suggests that it may interact with multiple pathways .
Pharmacokinetics
As a dye used in biological experiments, it is likely to have properties that allow it to be effectively absorbed and distributed within the biological system, metabolized to enable its function, and eventually excreted .
Result of Action
The result of Disperse Yellow 54’s action is the ability to observe and analyze various biological phenomena. This includes the observation and analysis of cell structures, tracking of biomolecules, evaluation of cell functions, distinction of cell types, detection of biomolecules, study of tissue pathology, and monitoring of microorganisms .
Action Environment
The action, efficacy, and stability of Disperse Yellow 54 can be influenced by various environmental factors. These factors can include the pH of the environment, temperature, and the presence of other chemicals . .
properties
IUPAC Name |
2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLQXNAPKJJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044729 | |
Record name | C.I. Solvent Yellow 114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |
CAS RN |
7576-65-0, 12223-85-7, 75216-45-4 | |
Record name | Disperse Yellow 54 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7576-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Yellow 114 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse Yellow 54 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Yellow 114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT YELLOW 114 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69Y4Q67LZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.